Cas no 49656-34-0 (5-(4-chlorophenyl)-1,3-oxazole-2-thiol)
5-(4-chlorophenyl)-1,3-oxazole-2-thiol Chemical and Physical Properties
Names and Identifiers
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- 5-(4-chlorophenyl)-1,3-oxazole-2(3H)-thione
- 5-(4-CHLOROPHENYL)-1,3-OXAZOLE-2-THIOL
- 5-(4-chlorophenyl)-3H-1,3-oxazole-2-thione
- 5-(4-chlorophenyl)-2-mercaptooxazole
- 5-(4-chlorophenyl)-2-oxazolethiol
- 5-(4-chlorophenyl)oxazole-2-thiol
- 5-p-chlorophenyl-2-mercapto-oxazole
- 5-(4-chlorophenyl)-1,3-oxazole-2-thiol
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- MDL: MFCD09285548
- Inchi: InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H,11,13)
- InChI Key: WRHYNFLKUOROFK-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)Cl)C2=CN=C(O2)S
Computed Properties
- Exact Mass: 210.98600
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 64.83000
- LogP: 3.28370
5-(4-chlorophenyl)-1,3-oxazole-2-thiol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-chlorophenyl)-1,3-oxazole-2-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C612438-25mg |
5-(4-chlorophenyl)-1,3-oxazole-2-thiol |
49656-34-0 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C612438-50mg |
5-(4-chlorophenyl)-1,3-oxazole-2-thiol |
49656-34-0 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C612438-250mg |
5-(4-chlorophenyl)-1,3-oxazole-2-thiol |
49656-34-0 | 250mg |
$ 365.00 | 2022-06-06 | ||
| Enamine | EN300-25630-1g |
5-(4-chlorophenyl)-1,3-oxazole-2-thiol |
49656-34-0 | 95% | 1g |
$528.0 | 2023-09-14 | |
| Enamine | EN300-25630-5g |
5-(4-chlorophenyl)-1,3-oxazole-2-thiol |
49656-34-0 | 95% | 5g |
$1530.0 | 2023-09-14 | |
| Enamine | EN300-25630-10g |
5-(4-chlorophenyl)-1,3-oxazole-2-thiol |
49656-34-0 | 95% | 10g |
$2269.0 | 2023-09-14 | |
| Enamine | EN300-25630-0.05g |
5-(4-chlorophenyl)-1,3-oxazole-2-thiol |
49656-34-0 | 95.0% | 0.05g |
$101.0 | 2025-03-21 | |
| Enamine | EN300-25630-0.1g |
5-(4-chlorophenyl)-1,3-oxazole-2-thiol |
49656-34-0 | 95.0% | 0.1g |
$152.0 | 2025-03-21 | |
| Enamine | EN300-25630-0.25g |
5-(4-chlorophenyl)-1,3-oxazole-2-thiol |
49656-34-0 | 95.0% | 0.25g |
$216.0 | 2025-03-21 | |
| Enamine | EN300-25630-0.5g |
5-(4-chlorophenyl)-1,3-oxazole-2-thiol |
49656-34-0 | 95.0% | 0.5g |
$407.0 | 2025-03-21 |
5-(4-chlorophenyl)-1,3-oxazole-2-thiol Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 5-(4-chlorophenyl)-1,3-oxazole-2-thiol
Introduction to 5-(4-chlorophenyl)-1,3-oxazole-2-thiol (CAS No. 49656-34-0)
5-(4-chlorophenyl)-1,3-oxazole-2-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 49656-34-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazole-thiol class, characterized by its oxygen and sulfur-containing five-membered ring structure, which makes it a versatile scaffold for drug discovery. The presence of a chlorophenyl substituent at the 4-position and a thiol group at the 2-position introduces unique electronic and steric properties, enhancing its potential as an intermediate in synthetic chemistry and a lead compound for therapeutic applications.
The structure of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol is of particular interest due to its ability to interact with biological targets through multiple binding modes. The oxazole ring, known for its aromaticity and stability, provides a rigid framework that can be fine-tuned through functionalization. The thiol group (-SH) is a key pharmacophore, capable of forming disulfide bonds, participating in redox reactions, and engaging with metal ions, which are critical mechanisms in many biological processes. The chlorophenyl moiety contributes to hydrophobic interactions and can influence the compound's metabolic stability and bioavailability.
In recent years, there has been growing interest in oxazole derivatives as pharmacological agents due to their broad spectrum of biological activities. Studies have demonstrated that oxazole-thiol compounds exhibit potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The synthesis of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol typically involves multi-step organic reactions, starting from readily available precursors such as 4-chlorobenzaldehyde and thiourea derivatives. The reaction sequence often includes cyclization steps to form the oxazole ring, followed by functional group transformations to introduce the thiol moiety.
One of the most compelling aspects of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol is its role as a key intermediate in the development of novel therapeutics. Researchers have leveraged its structural features to design molecules that modulate enzyme activity and signal transduction pathways. For instance, studies have shown that derivatives of this compound can inhibit kinases and other enzymes involved in cancer progression. The biological activity of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol has been explored in both in vitro and in vivo models, revealing promising results in preclinical trials. These findings underscore its potential as a foundation for drug development programs targeting chronic diseases.
The pharmacokinetic properties of 5-(4-chlorophenyl)-1,3-oxazole-2-thiol are also under investigation to optimize its therapeutic efficacy. Factors such as solubility, stability, and metabolic clearance are critical determinants of a drug's performance. Computational modeling techniques have been employed to predict how modifications to the molecule can enhance its pharmacokinetic profile. For example, introducing fluorine atoms or altering the substitution pattern on the chlorophenyl ring can improve bioavailability while maintaining biological activity.
Advances in medicinal chemistry have enabled the development of more sophisticated synthetic methodologies for constructing complex molecules like 5-(4-chlorophenyl)-1,3-oxazole-2-thiol. Techniques such as transition-metal-catalyzed cross-coupling reactions have streamlined the synthesis process, allowing for greater efficiency and scalability. These innovations have not only accelerated the discovery pipeline but also reduced costs associated with producing high-quality intermediates for drug development.
The role of computational chemistry in understanding the interactions between 5-(4-chlorophenyl)-1,3-oxazole-2-thiol and biological targets cannot be overstated. Molecular docking simulations have been used to predict binding affinities and identify potential drug-receptor interactions. These computational approaches complement experimental data obtained from high-throughput screening assays (HTS), providing a more comprehensive understanding of a compound's mechanism of action.
In conclusion, 5-(4-chlorophenyl)-1,3-oxazole-2-thiol (CAS No. 49656-34-0) represents a significant advancement in pharmaceutical research due to its structural versatility and biological potential. Its applications span multiple therapeutic areas, making it a valuable asset for medicinal chemists and drug developers. As research continues to uncover new insights into its properties and mechanisms, this compound is poised to play an increasingly important role in the discovery and development of novel therapeutics.
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